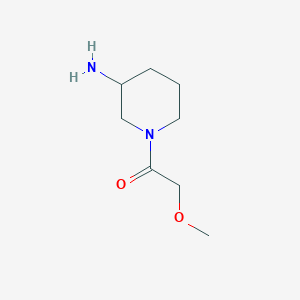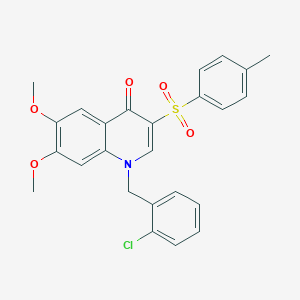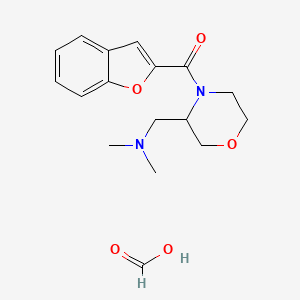
2-(3,5-dimethylpiperidin-1-yl)-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,5-dimethylpiperidin-1-yl)-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C19H26N6O3 and its molecular weight is 386.456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Activities
This compound, due to its complex heterocyclic structure, has been a subject of interest in the synthesis of pyrimidine and pyrazole derivatives. Research indicates that compounds with similar structures exhibit significant biological activities, including antimicrobial, insecticidal, and anticancer properties. For instance, derivatives of pyrimidine linked to pyrazole have been evaluated for their insecticidal and antibacterial potential, showing promising results against specific insect species and microbial strains (Deohate & Palaspagar, 2020). Similarly, novel isoxazolines and isoxazoles derived from pyrazolo[3,4-d]pyrimidin-4(5H)-one have been synthesized, highlighting the diverse chemical transformations possible with such structures (Rahmouni et al., 2014).
Anticancer and Antimicrobial Research
The investigation into pyrazolo[3,4-d]pyrimidine analogues reveals their potential in cancer treatment, with certain derivatives showing in vitro cell growth inhibitory activity (Taylor & Patel, 1992). Moreover, new pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and tested for their anticancer activity, with some compounds demonstrating potent inhibitory effects on human breast adenocarcinoma cell lines (Abdellatif et al., 2014). Additionally, the antimicrobial activities of related heterocycles incorporating antipyrine moiety have been evaluated, showing effectiveness against various microbial agents (Bondock et al., 2008).
Application in Imaging and Diagnosis
Certain derivatives have been explored for their potential in imaging, particularly in detecting neuroinflammatory processes. Novel pyrazolo[1,5-a]pyrimidines, closely related to compounds with similar backbones, demonstrated subnanomolar affinity for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammation. These findings suggest potential applications in positron emission tomography (PET) imaging for neuroinflammatory diseases (Damont et al., 2015).
Properties
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)-N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O3/c1-5-14-8-16(26)22-19(20-14)25-15(7-13(4)23-25)21-17(27)18(28)24-9-11(2)6-12(3)10-24/h7-8,11-12H,5-6,9-10H2,1-4H3,(H,21,27)(H,20,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRUFKWBGDLASH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(=O)N3CC(CC(C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 5-(3,3-dimethylbutanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2749233.png)
![3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride](/img/structure/B2749235.png)




![tert-butyl N-[(1-amino-3-methylbutan-2-yl)oxy]carbamate](/img/structure/B2749245.png)
![(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2749247.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-2-(6-methyl-2-phenylpyrimidin-4-yl)sulfanylacetamide](/img/structure/B2749249.png)


![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2749252.png)

![ethyl 5-(4-chlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2749256.png)
